molecular formula C26H32N2O4 B11007202 2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11007202
M. Wt: 436.5 g/mol
InChI Key: PCPNEZQYWNZKSC-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure may allow the compound to fit into unique binding sites, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which can confer unique chemical and biological properties. This structure may allow for interactions with specific molecular targets that are not accessible to simpler compounds .

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C26H32N2O4/c1-18-11-12-22(32-3)21(17-18)27-24(29)23-19-9-5-6-10-20(19)25(30)28(15-16-31-2)26(23)13-7-4-8-14-26/h5-6,9-12,17,23H,4,7-8,13-16H2,1-3H3,(H,27,29)

InChI Key

PCPNEZQYWNZKSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Origin of Product

United States

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